4-Fmoc-3(R)-morpholinecarboxylic acid

Vue d'ensemble

Description

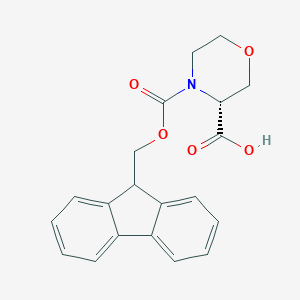

4-Fmoc-3®-morpholinecarboxylic acid is a chemical compound used primarily in organic synthesis. It is characterized by the presence of a morpholine ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often utilized in peptide synthesis due to its stability and ease of removal under mild conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fmoc-3®-morpholinecarboxylic acid typically involves the esterification of morpholinecarboxylic acid with 4-fluorenylmethyloxycarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of 4-Fmoc-3®-morpholinecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fmoc-3®-morpholinecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.

Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Piperidine: Used for the removal of the Fmoc protecting group.

Carbodiimides (e.g., DCC, EDC): Used in peptide coupling reactions to activate the carboxylic acid group.

Acids/Bases: Employed in hydrolysis reactions to cleave ester bonds.

Major Products Formed

Free Amine: Formed after the removal of the Fmoc group.

Peptides: Formed through coupling reactions with other amino acids.

Carboxylic Acid: Formed through hydrolysis of the ester bond.

Applications De Recherche Scientifique

Peptide Synthesis

One of the primary applications of 4-Fmoc-3(R)-morpholinecarboxylic acid is in peptide synthesis . It acts as a protecting group for amine functionalities during the solid-phase peptide synthesis (SPPS) process. The Fmoc (Fluorenylmethyloxycarbonyl) group can be easily removed under mild basic conditions, allowing for selective deprotection without affecting other sensitive functional groups. This property is crucial for synthesizing peptides with multiple functional groups or complex sequences, enabling chemists to construct biologically active peptides efficiently .

Drug Development

In the realm of drug development , this compound plays a significant role in designing pharmaceutical compounds. Its ability to form stable conjugates with various biomolecules makes it valuable in developing drugs that target specific diseases. For instance, it has been utilized in synthesizing ligands for integrins, which are important in cell signaling and adhesion processes, thus contributing to the development of therapeutics aimed at cancer and cardiovascular diseases .

Bioconjugation

The compound is also critical in bioconjugation processes , where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is essential for creating targeted drug delivery systems and diagnostic tools. For example, this compound has been used to prepare radiolabeled probes for imaging studies, such as those targeting αvβ3 integrin involved in angiogenesis .

Research in Organic Chemistry

In organic chemistry , this compound serves as a valuable reagent that enables chemists to explore new reaction pathways and develop innovative synthetic methodologies. Its structural characteristics allow for diverse reactivity, making it a useful intermediate in various synthetic routes .

Material Science

Emerging applications of this compound include its use in material science . The compound can be incorporated into the design of advanced materials such as polymers and coatings that require specific chemical functionalities for enhanced performance. Its ability to provide tunable properties makes it an attractive candidate for developing new materials with tailored characteristics .

Case Studies and Research Findings

A few notable studies highlight the applications of this compound:

- Study on Integrin Ligands : Research demonstrated the effectiveness of using this compound to prepare RGD (Arginine-Glycine-Aspartic acid) ligands that bind to αvβ3 integrins, showcasing its utility in angiogenesis imaging probes .

- Peptide Synthesis Optimization : A comparative study illustrated how the use of Fmoc-based protecting groups, including this compound, improved yields and purity in synthesizing complex peptides over traditional methods .

Mécanisme D'action

The primary mechanism of action of 4-Fmoc-3®-morpholinecarboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids. This selective deprotection is crucial for the stepwise synthesis of peptides.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-3-(3-pyridyl)-D-alanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one: Used in the synthesis of hydrophobic peptides.

Fmoc-N-(2,4-dimethoxybenzyl)-glycine: Utilized in the synthesis of peptide nucleic acid monomers

Uniqueness

4-Fmoc-3®-morpholinecarboxylic acid is unique due to its morpholine ring, which imparts specific steric and electronic properties that can influence the reactivity and stability of the compound. This makes it particularly useful in the synthesis of peptides with specific structural requirements .

Activité Biologique

4-Fmoc-3(R)-morpholinecarboxylic acid (CAS No. 942153-03-9) is a compound that has garnered attention in the fields of medicinal chemistry and drug discovery. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a morpholine ring, positions it as a valuable building block in peptide synthesis and other chemical applications. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C20H19NO5

- Molecular Weight : 353.37 g/mol

- IUPAC Name : (R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid

- SMILES Notation : OC(=O)[C@H]1COCCN1C(=O)OCC2c3ccccc3c4ccccc24

Research indicates that this compound may exhibit biological activity through its interactions with specific enzymes and receptors. Its structural features allow it to participate in various biochemical pathways, particularly in the inhibition of certain enzymes involved in metabolic processes.

Case Studies and Research Findings

- Inhibition Studies : A study highlighted the compound's potential as an inhibitor of phosphodiesterases, which are crucial for regulating intracellular signaling pathways. The compound was tested against multiple phosphodiesterase isoforms, showing selective inhibition that could be beneficial for therapeutic applications in conditions like asthma and cardiovascular diseases .

- Peptide Synthesis : Another significant application of this compound is its role as a building block in peptide synthesis. The Fmoc group allows for easy incorporation into peptide chains via solid-phase synthesis techniques, enhancing the efficiency of generating bioactive peptides .

- Drug Development : The compound has been utilized in drug discovery processes, particularly in DNA-encoded libraries (DEL). Its robust acylation properties have been shown to improve the yield of desired products during combinatorial synthesis, making it a valuable asset in high-throughput screening environments .

Safety and Handling

This compound is classified under GHS hazard statements, indicating potential skin irritation (H315) and serious eye irritation (H319). Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles.

Comparative Analysis with Related Compounds

The following table summarizes key biological activities and properties of this compound compared to similar compounds:

| Compound Name | CAS Number | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| This compound | 942153-03-9 | 353.37 g/mol | Selective phosphodiesterase inhibition |

| Fmoc-Leu | 100048-00-6 | 303.36 g/mol | Used in peptide synthesis |

| Fmoc-Gly | 100047-99-7 | 275.29 g/mol | Commonly used in peptide synthesis |

Propriétés

IUPAC Name |

(3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVIYWXADATNKP-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363606 | |

| Record name | 4-Fmoc-3(R)-morpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942153-03-9 | |

| Record name | 4-Fmoc-3(R)-morpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.